molecular formula C19H22ClN3O B5785331 3-chloro-4-methyl-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide

3-chloro-4-methyl-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide

Cat. No. B5785331
M. Wt: 343.8 g/mol
InChI Key: SSYCFHSRIWDMSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-methyl-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as AG-1478, and it is a selective inhibitor of the epidermal growth factor receptor (EGFR).

Mechanism of Action

AG-1478 selectively inhibits EGFR by binding to the ATP-binding site of the receptor, preventing the activation of downstream signaling pathways. EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR has been implicated in several types of cancer, making it an attractive target for cancer therapy.
Biochemical and Physiological Effects
The biochemical and physiological effects of AG-1478 have been extensively studied in vitro and in vivo. AG-1478 has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. AG-1478 has also been shown to reduce inflammation and improve skin lesions in psoriasis patients by inhibiting the production of pro-inflammatory cytokines. Additionally, AG-1478 has been shown to inhibit amyloid-beta aggregation and reduce neuroinflammation in Alzheimer's disease models.

Advantages and Limitations for Lab Experiments

AG-1478 has several advantages for lab experiments, including its well-established synthesis method, high purity, and selectivity for EGFR. However, AG-1478 also has some limitations, including its relatively low solubility in aqueous solutions and potential off-target effects. Researchers should be aware of these limitations when designing experiments using AG-1478.

Future Directions

There are several future directions for research on AG-1478. One potential direction is to investigate the use of AG-1478 in combination with other cancer therapies to improve treatment outcomes. Another direction is to explore the potential use of AG-1478 in other diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, further research is needed to understand the long-term effects of AG-1478 on EGFR signaling and its potential off-target effects.

Synthesis Methods

The synthesis of AG-1478 involves the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride to form 3-chloro-4-methylbenzoyl chloride. This intermediate is then reacted with N-[2-(4-methyl-1-piperazinyl)phenyl]amine to form the final product, 3-chloro-4-methyl-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide. The synthesis of AG-1478 has been well-established in the literature, and several modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

AG-1478 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, psoriasis, and Alzheimer's disease. As a selective inhibitor of EGFR, AG-1478 has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. AG-1478 has also been shown to reduce inflammation and improve skin lesions in psoriasis patients. Additionally, AG-1478 has been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit amyloid-beta aggregation.

properties

IUPAC Name

3-chloro-4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-14-7-8-15(13-16(14)20)19(24)21-17-5-3-4-6-18(17)23-11-9-22(2)10-12-23/h3-8,13H,9-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYCFHSRIWDMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide

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